Araquidonato de etilo

Descripción general

Descripción

El éster etílico del ácido araquidónico es un compuesto orgánico formado por la esterificación del ácido araquidónico con etanol. Es un éster de ácido graso poliinsaturado que juega un papel crucial en varios procesos fisiológicos. Este compuesto se encuentra principalmente en las grasas animales y vegetales y participa en la síntesis de varias moléculas bioactivas, como las prostaglandinas y las tromboxanos, que son esenciales para la inflamación y otras funciones celulares .

Aplicaciones Científicas De Investigación

El éster etílico del ácido araquidónico tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como precursor en la síntesis de lípidos complejos y otras moléculas bioactivas.

Biología: Sirve como un compuesto modelo para estudiar el metabolismo de los lípidos y las vías de señalización.

Medicina: Se investiga por su papel en la inflamación, la salud cardiovascular y las funciones neurológicas.

Mecanismo De Acción

El éster etílico del ácido araquidónico ejerce sus efectos principalmente a través de su conversión a ácido araquidónico, que luego se metaboliza por varias enzimas. Las principales vías involucradas incluyen:

Vía de la ciclooxigenasa (COX): Convierte el ácido araquidónico en prostaglandinas y tromboxanos, que participan en la inflamación y la agregación plaquetaria.

Vía de la lipooxigenasa (LOX): Produce leucotrienos y lipoxinas, que juegan papeles en las respuestas inmunitarias y la inflamación.

Vía del citocromo P450: Genera ácidos epoxieicosatrienoicos, que tienen diversas funciones biológicas.

Análisis Bioquímico

Biochemical Properties

Ethyl arachidonate interacts with various enzymes, proteins, and other biomolecules. It is mainly metabolized by three kinds of enzymes: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) enzymes . These interactions play a significant role in biochemical reactions .

Cellular Effects

Ethyl arachidonate influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It plays important roles in signal transduction, contraction, chemotaxis, and cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The mechanism of action of ethyl arachidonate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been demonstrated to bind to the α subunit of G protein and inhibit the activity of Ras GTPase-activating proteins (GAPs) .

Temporal Effects in Laboratory Settings

The effects of ethyl arachidonate change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of ethyl arachidonate vary with different dosages in animal models . Studies suggest no adverse effects in adults of increased ethyl arachidonate intake up to at least 1000–1500 mg/d .

Metabolic Pathways

Ethyl arachidonate is involved in various metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

Ethyl arachidonate is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El éster etílico del ácido araquidónico se sintetiza típicamente haciendo reaccionar el ácido araquidónico con etanol en condiciones básicas. La reacción está catalizada por una base, como el hidróxido de sodio o el hidróxido de potasio, y generalmente se lleva a cabo en un disolvente adecuado como el cloroformo o el acetato de etilo. La temperatura y el tiempo de reacción pueden variar según las condiciones específicas, pero generalmente ocurren a temperatura ambiente o a temperaturas ligeramente elevadas durante varias horas .

Métodos de producción industrial: En entornos industriales, la producción de éster etílico del ácido araquidónico sigue principios similares pero a mayor escala. El proceso implica la esterificación del ácido araquidónico con etanol en presencia de un catalizador. La mezcla de reacción se purifica luego mediante destilación u otras técnicas de separación para obtener el éster deseado con alta pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: El éster etílico del ácido araquidónico se somete a diversas reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar hidroperóxidos y otros derivados oxigenados.

Reducción: Las reacciones de reducción pueden convertirlo de nuevo en ácido araquidónico u otras formas reducidas.

Sustitución: Puede participar en reacciones de sustitución donde el grupo éster etílico se reemplaza por otros grupos funcionales.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el oxígeno molecular, a menudo en presencia de catalizadores como metales de transición.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio o la hidrogenación catalítica.

Sustitución: Se pueden utilizar varios nucleófilos para reemplazar el grupo éster etílico en condiciones apropiadas.

Principales productos formados:

Oxidación: Hidroperóxidos, epóxidos y otros derivados oxigenados.

Reducción: Ácido araquidónico y sus formas reducidas.

Sustitución: Compuestos con diferentes grupos funcionales que reemplazan el éster etílico.

Comparación Con Compuestos Similares

El éster etílico del ácido araquidónico se puede comparar con otros ésteres de ácidos grasos, como:

Araquidonato de metilo: Similar en estructura pero con un grupo éster metílico en lugar de un éster etílico.

Oleato de etilo: Otro éster de ácido graso con diferentes roles fisiológicos.

Linoleato de etilo: Un éster de ácido graso poliinsaturado con vías metabólicas distintas.

Unicidad: El éster etílico del ácido araquidónico es único debido a su papel específico en el metabolismo del ácido araquidónico y su participación en la síntesis de moléculas bioactivas que regulan la inflamación y otros procesos fisiológicos críticos .

Propiedades

Número CAS |

1808-26-0 |

|---|---|

Fórmula molecular |

C22H36O2 |

Peso molecular |

332.5 g/mol |

Nombre IUPAC |

ethyl icosa-5,8,11,14-tetraenoate |

InChI |

InChI=1S/C22H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h8-9,11-12,14-15,17-18H,3-7,10,13,16,19-21H2,1-2H3 |

Clave InChI |

SNXPWYFWAZVIAU-UHFFFAOYSA-N |

SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC |

SMILES isomérico |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCC |

SMILES canónico |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC |

Apariencia |

Assay:>98%A solution in ethanol |

Sinónimos |

(5Z,8Z,11Z,14Z)-5,8,11,14-Eicosatetraenoic Acid Ethyl Ester; (all-Z)-5,8,11,14-Eicosatetraenoic Acid Ethyl Ester; Arachidonic Acid Ethyl Ester; |

Origen del producto |

United States |

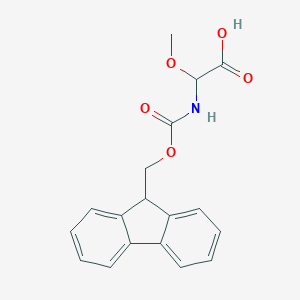

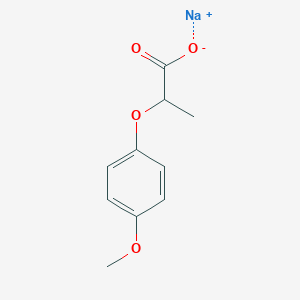

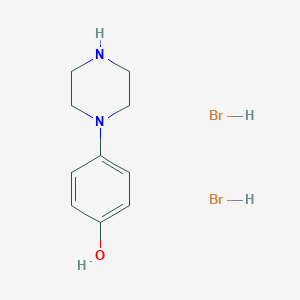

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-6-methyl(74Se)selanyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B142096.png)